REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([CH3:10])[N:3]=1.Cl[S:12]([N:15]=[C:16]=[O:17])(=[O:14])=[O:13].[CH3:18][N:19]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[C:20]1[C:28]([O:30][CH3:31])=[O:29].[Cl-].[Al+3].[Cl-].[Cl-]>C[N+]([O-])=O.ClCCl.O>[CH3:9][O:8][C:6]1[CH:5]=[C:4]([CH3:10])[N:3]=[C:2]([NH:1][C:16]([NH:15][S:12]([C:21]2[C:22]3[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=3)[N:19]([CH3:18])[C:20]=2[C:28]([O:30][CH3:31])=[O:29])(=[O:14])=[O:13])=[O:17])[N:7]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
2.92 g
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Type
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reactant
|
Smiles
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NC1=NC(=CC(=N1)OC)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
3.97 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC2=CC=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting clear solution was stirred 0.5 hour at -5° to -10°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was addded dropwise under nitrogen via syringe
|
Type
|
ADDITION
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Details
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was added in one portion
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with two additional portions of CH2Cl2
|
Type
|
WASH
|
Details
|
the combined organic solutions washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1)C)NC(=O)NS(=O)(=O)C1=C(N(C2=CC=CC=C12)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |